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Compound of Interest

Compound Name:
Ethyl 2-chlorooxazole-5-

carboxylate

Cat. No.: B3021262 Get Quote

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds form

the backbone of a vast array of therapeutic agents. Among these, the oxazole ring system is a

privileged structure, appearing in numerous biologically active natural products and synthetic

compounds. Ethyl 2-chlorooxazole-5-carboxylate has emerged as a strategically important

synthetic intermediate. Its value lies not in its own biological activity, but in its chemical

architecture: a stable oxazole core functionalized with an activatable chlorine atom at the 2-

position and a versatile ester group at the 5-position. This arrangement allows for sequential,

regiocontrolled introduction of diverse substituents, making it a powerful platform for generating

libraries of complex oxazole derivatives in the pursuit of new drug candidates. This guide

provides a comprehensive overview of its physical and chemical properties, explores its

reactivity, and offers detailed protocols for its synthesis and application in cornerstone synthetic

methodologies.

Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is critical for its effective use

in synthesis. While some experimental physical constants for Ethyl 2-chlorooxazole-5-
carboxylate are not extensively reported in public literature, a combination of data from

commercial suppliers and computational models provides a robust profile.

Identification and General Properties
The identity of this compound is established by several key identifiers.
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Molecular Structure Diagram

Ethyl 2-chlorooxazole-5-carboxylate

Click to download full resolution via product page

Caption: 2D structure of Ethyl 2-chlorooxazole-5-carboxylate.

Table 1: Core Identifiers and Physicochemical Properties
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Property Value Source(s)

IUPAC Name
ethyl 2-chloro-1,3-oxazole-5-

carboxylate
[1]

CAS Number 862599-47-1 [1][2]

Molecular Formula C₆H₆ClNO₃ [1][2]

Molecular Weight 175.57 g/mol [1][2]

Physical Form Liquid

Purity (Typical) ≥95% - 98% [2]

Storage Conditions
Store in freezer (-20°C), under

inert atmosphere

Boiling Point Data not available [3]

Density Data not available [3]

Solubility

Data not available; expected to

be soluble in common organic

solvents like ethyl acetate,

dichloromethane, and THF.

Computed XLogP3 1.9 [1]

Spectroscopic Characteristics
Experimental spectroscopic data for this specific molecule is not readily available in peer-

reviewed literature. However, based on its structure and data from its isomer, ethyl 2-

chlorooxazole-4-carboxylate, the following spectral characteristics can be anticipated:

¹H NMR (Proton NMR): The spectrum would be expected to show three distinct signals:

A singlet for the proton on the oxazole ring (C4-H), likely in the downfield region (δ 7.5-8.5

ppm). For comparison, the C5-H in the 4-carboxylate isomer appears at δ 8.28 ppm.[4]

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group (δ 4.0-4.5

ppm).
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A triplet for the methyl protons (-CH₃) of the ethyl group (δ 1.2-1.5 ppm).

¹³C NMR (Carbon NMR): Key expected signals would include the carbonyl carbon of the

ester (δ ~160-170 ppm), the two oxazole ring carbons attached to heteroatoms (C2 and C5,

likely δ >140 ppm), the unsubstituted oxazole carbon (C4), and the two carbons of the ethyl

group.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern

for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an

approximate 3:1 ratio). The expected m/z for the primary molecular ion would be ~175.

Infrared (IR) Spectroscopy: The IR spectrum should display prominent absorption bands

corresponding to the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N stretching of

the oxazole ring (around 1600-1650 cm⁻¹), and C-O stretching vibrations.

Chemical Reactivity and Synthetic Utility
The synthetic power of Ethyl 2-chlorooxazole-5-carboxylate stems from the reactivity of the

chlorine atom at the C2 position of the electron-deficient oxazole ring. This position is highly

susceptible to nucleophilic substitution and, most importantly, serves as an excellent handle for

palladium-catalyzed cross-coupling reactions.[5]

The Cornerstone of Reactivity: Palladium-Catalyzed
Cross-Coupling
The C2-Cl bond is the primary site of chemical manipulation, enabling the construction of C-C,

C-N, and C-S bonds. This versatility allows for the synthesis of a wide range of 2,5-

disubstituted oxazoles. The ester at the C5 position can be further modified (e.g., via

hydrolysis, reduction, or amidation) to introduce additional diversity.
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Palladium-Catalyzed Cross-Coupling Reactions

Ethyl 2-chlorooxazole-5-carboxylate
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Caption: Synthetic utility of Ethyl 2-chlorooxazole-5-carboxylate as a central precursor.

The Stille and Suzuki-Miyaura reactions are particularly effective for this class of substrate.[6]

[7] The general mechanism for these transformations relies on a palladium catalyst cycling

between Pd(0) and Pd(II) oxidation states.

The Catalytic Cycle of Stille Cross-Coupling The mechanism involves three key steps: oxidative

addition, transmetalation, and reductive elimination.[6][8][9]

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the oxazole,

forming a Pd(II) complex.

Transmetalation: The organic group from the organotin reagent is transferred to the

palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are

eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][10]
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Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

Experimental Protocols
The following protocols are provided as robust starting points for the synthesis and

derivatization of Ethyl 2-chlorooxazole-5-carboxylate. As with any chemical procedure,

appropriate personal protective equipment (PPE) should be worn, and all steps should be

performed in a well-ventilated fume hood.

Synthesis of Ethyl 2-chlorooxazole-5-carboxylate
This procedure is adapted from the reliable synthesis of the 4-carboxylate isomer and employs

a Sandmeyer-type reaction on a 2-aminooxazole precursor.[4] The precursor, ethyl 2-

aminooxazole-5-carboxylate, can be synthesized from ethyl glyoxylate and cyanamide.

Workflow for Synthesis
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Caption: Step-by-step workflow for the synthesis of the title compound.

Step-by-Step Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, suspend cuprous(I) chloride (1.2 equivalents) in acetonitrile (approx. 5 mL per

gram of starting material).

Addition of Diazotizing Agent: Under an inert atmosphere (e.g., nitrogen or argon), add tert-

butyl nitrite (1.4 equivalents) dropwise to the suspension.

Heating: Heat the reaction mixture to 65-75 °C.

Substrate Addition: In a separate flask, dissolve ethyl 2-aminooxazole-5-carboxylate (1.0

equivalent) in a minimal amount of acetonitrile. Add this solution portion-wise to the heated

reaction mixture over 20-30 minutes. Vigorous gas evolution (N₂) will be observed.

Reaction Monitoring: Stir the mixture at 75 °C for an additional 30-60 minutes, monitoring the

consumption of the starting material by Thin Layer Chromatography (TLC).

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and

wash sequentially with water and brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter,

and concentrate under reduced pressure.

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica

gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.

Representative Application: Suzuki-Miyaura Cross-
Coupling
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This protocol provides a general method for coupling an arylboronic acid to the C2 position of

the oxazole.[7][11][12]

Step-by-Step Protocol:

Reaction Setup: To a dry reaction vial or flask, add Ethyl 2-chlorooxazole-5-carboxylate
(1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such

as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-

3 equivalents).

Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water

(e.g., 4:1 ratio).

Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the

solution for 10-15 minutes, or by using several freeze-pump-thaw cycles.

Heating and Monitoring: Heat the reaction to 80-100 °C with vigorous stirring. Monitor the

reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

Purification: Dry the organic layer, concentrate it, and purify the residue by flash

chromatography to yield the 2-aryl-oxazole-5-carboxylate product.

Safety and Handling
Ethyl 2-chlorooxazole-5-carboxylate is classified as a hazardous substance and requires

careful handling.

Hazard Identification: It is known to cause skin irritation (H315), serious eye irritation (H319),

and may cause respiratory irritation (H335).[1] It may also be harmful if swallowed (H302).

Precautionary Measures:

Always handle in a well-ventilated chemical fume hood.

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant

gloves.
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Avoid breathing vapors or dust.

Store in a tightly sealed container in a cool, dry place, preferably in a freezer under an

inert atmosphere.

Conclusion
Ethyl 2-chlorooxazole-5-carboxylate is a high-value, versatile intermediate for chemical

synthesis. Its well-defined points of reactivity at the C2 and C5 positions enable the systematic

and predictable construction of complex substituted oxazoles. The reliability of palladium-

catalyzed cross-coupling reactions with this substrate provides researchers in drug discovery

and materials science with a powerful tool for generating molecular diversity. Proper

understanding of its properties, handling requirements, and reaction protocols, as outlined in

this guide, is essential for leveraging its full synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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